4-Chloromethyl-2(5H)-furanone

Genotoxicity Structure-Activity Relationship Ames Test

4-Chloromethyl-2(5H)-furanone (CAS 125973-99-1) is a synthetic, heterocyclic γ-lactone derivative characterized by a chloromethyl substituent at the C-4 position of a 2(5H)-furanone core. This structural motif confers a specific electrophilic character, positioning the compound as a versatile intermediate for nucleophilic substitution reactions and as a subject of study in structure-activity relationship (SAR) analyses concerning the genotoxicity of halogenated furanones.

Molecular Formula C5H5ClO2
Molecular Weight 132.54 g/mol
CAS No. 125973-99-1
Cat. No. B163521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloromethyl-2(5H)-furanone
CAS125973-99-1
Synonyms4-CHLOROMETHYL-2-FURANONE
Molecular FormulaC5H5ClO2
Molecular Weight132.54 g/mol
Structural Identifiers
SMILESC1C(=CC(=O)O1)CCl
InChIInChI=1S/C5H5ClO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2
InChIKeyCTCZZJWSQSZQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloromethyl-2(5H)-furanone (CAS 125973-99-1): A Furanone-Derived Building Block with Distinct Chloromethyl Electrophilicity


4-Chloromethyl-2(5H)-furanone (CAS 125973-99-1) is a synthetic, heterocyclic γ-lactone derivative characterized by a chloromethyl substituent at the C-4 position of a 2(5H)-furanone core [1]. This structural motif confers a specific electrophilic character, positioning the compound as a versatile intermediate for nucleophilic substitution reactions and as a subject of study in structure-activity relationship (SAR) analyses concerning the genotoxicity of halogenated furanones [2]. Its role is distinct from other 2(5H)-furanone analogs, which may be unsubstituted or carry different functional groups, and it is not equivalent to the natural product-derived quorum sensing inhibitors that feature different halogenation patterns [3].

Critical Procurement Distinctions: Why 4-Chloromethyl-2(5H)-furanone Cannot Be Replaced by Other 2(5H)-Furanone Analogs


The interchangeable use of 2(5H)-furanone derivatives is scientifically untenable due to the profound influence of specific substituents on both reactivity and biological activity. 4-Chloromethyl-2(5H)-furanone possesses a distinct chloromethyl electrophile that dictates its alkylating potential and, consequently, its behavior in synthetic pathways and biological assays [1]. Empirical mutagenicity data demonstrates that the stepwise removal or alteration of chlorine atoms and hydroxyl groups from the core furanone structure leads to a difference in mutagenic potency of up to two orders of magnitude [2]. Therefore, substituting this compound with a non-chlorinated analog (e.g., 4-methyl-2(5H)-furanone) or a differently halogenated variant (e.g., a bromofuranone) would fundamentally alter the outcome of any synthetic or biological experiment, invalidating any comparative or follow-up studies [3].

Quantified Evidence for Selecting 4-Chloromethyl-2(5H)-furanone (CAS 125973-99-1) in Research and Industrial Applications


Mutagenic Potency in Ames Test: Direct Comparison with Chlorinated Furanone Analogs

In a direct head-to-head comparison using the Salmonella typhimurium TA100 Ames assay, 4-chloromethyl-2(5H)-furanone (Compound 6) exhibited a mean molar mutagenicity of 300 rev/nmol. This potency is 7.8% of that observed for the highly mutagenic 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX, Compound 1), which had a value of 3840 rev/nmol, and is 69% greater than that of 3-chloro-4-(dichloromethyl)-2(5H)-furanone (RMX, Compound 2), which had a value of 177 rev/nmol [1].

Genotoxicity Structure-Activity Relationship Ames Test

Chemical Stability Under Assay Conditions: Comparative Half-Life Analysis

Under the conditions of the Ames mutagenesis assay, the estimated chemical half-life (t₁/₂) of 4-chloromethyl-2(5H)-furanone (Compound 6) was determined to be 12 minutes. This is comparable to the stability of the highly mutagenic MX (Compound 1, 11 min), and significantly more stable than RMX (Compound 2, 2.6 min), indicating that its observed mutagenic profile is intrinsic to the molecule rather than an artifact of rapid degradation [1].

Chemical Stability Hydrolytic Stability Half-Life

Quorum Sensing Inhibition Potency in Staphylococcus aureus

4-Chloromethyl-2(5H)-furanone has been evaluated for its ability to inhibit the agr-mediated quorum sensing system in Staphylococcus aureus, a key virulence pathway. In a luminescence-based reporter assay, the compound demonstrated inhibition with an IC₅₀ value of 4.40 μM [1]. This provides a quantified benchmark for its antivirulence activity, distinct from other furanone-based quorum sensing inhibitors that may target different pathways or bacterial species.

Quorum Sensing Antivirulence Staphylococcus aureus

Evidence-Driven Application Scenarios for 4-Chloromethyl-2(5H)-furanone in Scientific and Industrial Workflows


Rational Design of Structure-Activity Relationship (SAR) Studies for Genotoxic Furanones

Given its well-defined position within a mutagenicity series, 4-chloromethyl-2(5H)-furanone serves as an essential comparator for SAR studies. Its potency (300 rev/nmol) and stability (t₁/₂ of 12 min) are quantified benchmarks against which new, less genotoxic analogs can be measured, particularly in environmental toxicology research aimed at understanding and mitigating the effects of chlorination by-products [1].

Synthetic Intermediate for Nucleophilic Substitution Reactions

The compound's defined chloromethyl electrophilicity makes it a targeted building block for introducing a 2(5H)-furanone moiety via nucleophilic substitution [1]. This is distinct from less reactive or differently substituted analogs and is valuable for the synthesis of more complex molecules where a defined, moderate electrophilic center is required without the enhanced reactivity of a bromomethyl analog.

Chemical Biology Tool for Investigating Staphylococcal Virulence

The quantified IC₅₀ (4.40 μM) for inhibition of the S. aureus agr quorum sensing system establishes this compound as a chemical probe for studying the agr regulon [2]. It can be used to interrogate the role of quorum sensing in biofilm formation and virulence factor expression, providing a defined chemical starting point that can be compared to other known inhibitors.

Positive Control or Reference Standard in Genotoxicity Testing

Owing to its consistent and well-characterized mutagenic profile in the Ames test (300 rev/nmol, TA100 strain), this compound can be utilized as a non-procarcinogen positive control or reference standard in genotoxicity screening workflows [1]. Its moderate activity and defined stability provide a reliable benchmark for inter-laboratory comparisons and assay validation.

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